N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide is a benzothiazole-acetamide hybrid featuring a phenylsulfonyl group and a pyridin-2-ylmethyl substituent. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c25-20(15-29(26,27)17-9-2-1-3-10-17)24(14-16-8-6-7-13-22-16)21-23-18-11-4-5-12-19(18)28-21/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIJYOYHIZVTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with a benzothiazole derivative structure, known for diverse biological and chemical properties. The compound features a benzothiazole ring, a sulfonamide group, and a pyridine moiety, contributing to its unique chemical reactivity and biological activity.
N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide is investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Antimicrobial Activity: Benzothiazole derivatives may disrupt bacterial cell membranes or inhibit key metabolic enzymes.
- Anti-inflammatory Effects: The sulfonamide group may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, crucial in synthesizing pro-inflammatory mediators.
- Anticancer Potential: Similar benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Similar Compounds
| Compound | Uniqueness |
|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide | Arrangement of functional groups influences reactivity and biological activity; pyridin-3-ylmethyl group may confer unique properties. |
| N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-4-ylmethyl)acetamide | |
| N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological system being studied, but it may involve binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
Table 1: Structural Comparison of Selected Benzothiazole-Acetamide Derivatives
Key Observations :
- Pyridin-2-ylmethyl substitution may enhance solubility compared to lipophilic groups like trifluoromethyl (20) or dihydroisoquinoline () .
- Sulfonyl-containing analogs (e.g., 47 in ) demonstrate antimicrobial activity, suggesting the target compound’s sulfonyl group could broaden its therapeutic scope .
Pharmacokinetic and Physicochemical Properties
Table 3: Predicted Pharmacokinetic Parameters (Based on Analog Data)
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with phenylsulfonyl and pyridine moieties. The characterization of the compound is confirmed through various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzo[d]thiazole, phenylsulfonyl chloride | Room temperature | 80% |
| 2 | Pyridine derivative | Reflux for 4 hours | 75% |
The compound exhibits multiple biological activities, primarily through its interaction with key enzymes and receptors. Notably, it has been studied for its anti-inflammatory and analgesic properties by acting as a COX-2 inhibitor. This mechanism is crucial for developing new nonsteroidal anti-inflammatory drugs (NSAIDs).
Case Studies
- Analgesic and Anti-inflammatory Activity : A study evaluated the analgesic effects of various benzothiazole derivatives, including this compound. The results indicated significant inhibition of COX-2 activity, suggesting strong potential as an NSAID candidate .
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .
- Neuroprotective Effects : Research has also highlighted the neuroprotective properties of related benzothiazole compounds, suggesting potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital in optimizing the biological activity of this compound. Modifications in the substituents on the benzothiazole and sulfonamide groups can significantly influence potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substituted phenyl group | Increased COX-2 inhibition |
| Altered pyridine position | Enhanced antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
